3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . Compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, a compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .Mechanism of Action
Target of Action
The primary targets of 3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine are specific receptors or enzymes involved in cellular signaling pathways. This compound is known to interact with G-protein coupled receptors (GPCRs) and certain kinases, which play crucial roles in regulating various physiological processes .
Mode of Action
Upon binding to its targets, the compound modulates the activity of GPCRs and kinases. This interaction leads to the activation or inhibition of downstream signaling cascades. For instance, binding to GPCRs can result in the activation of secondary messengers like cyclic AMP (cAMP), which further propagate the signal within the cell .
Biochemical Pathways
The affected biochemical pathways include the cAMP signaling pathway and the MAPK/ERK pathway. Modulation of these pathways can lead to changes in gene expression, cell proliferation, and apoptosis. The compound’s action on these pathways can result in therapeutic effects such as anti-inflammatory or anti-cancer activities .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed orally, with a bioavailability influenced by its lipophilicity and stability in the gastrointestinal tract. The compound is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys .
Result of Action
At the molecular level, the compound’s action results in altered phosphorylation states of proteins involved in signaling pathways. This can lead to changes in cellular functions such as reduced inflammation or inhibited tumor growth. At the cellular level, these effects manifest as changes in cell behavior, including reduced proliferation or increased apoptosis .
Future Directions
The properties and stability found in related compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that “3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” and similar compounds could have potential applications in the field of fluorescent organic compounds, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines and their derivatives have shown promising anticancer activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
It is known that pyrazolo[1,5-a]pyrimidines and their derivatives can have significant effects on various types of cells and cellular processes . For example, they can inhibit protein kinases, which are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines and their derivatives can inhibit protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, these compounds can potentially disrupt these processes and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines and their derivatives have tunable photophysical properties . This suggests that the effects of these compounds could potentially change over time in laboratory settings.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c1-16-14-21(28-12-10-27(11-13-28)20-4-2-3-9-24-20)29-22(26-16)19(15-25-29)17-5-7-18(23)8-6-17/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHTKOEXNEPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.